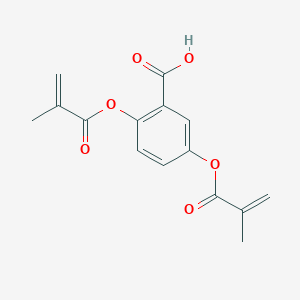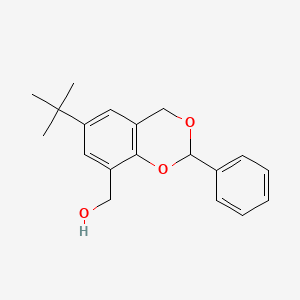
Butyl heptyl cyclohex-1-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl heptyl cyclohex-1-ene-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl heptyl cyclohex-1-ene-1,2-dicarboxylate typically involves the esterification of cyclohex-1-ene-1,2-dicarboxylic acid with butanol and heptanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl heptyl cyclohex-1-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl heptyl cyclohex-1-ene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of butyl heptyl cyclohex-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological targets. The cyclohexene ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- Butyl cyclohex-3-ene-1-carboxylate
- Heptyl cyclohex-3-ene-1-carboxylate
- Cyclohex-1-ene-1,2-dicarboxylic acid
Uniqueness
Butyl heptyl cyclohex-1-ene-1,2-dicarboxylate is unique due to the presence of both butyl and heptyl ester groups, which confer distinct chemical and physical properties. This dual ester functionality allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
318277-16-6 |
|---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-O-butyl 2-O-heptyl cyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H32O4/c1-3-5-7-8-11-15-23-19(21)17-13-10-9-12-16(17)18(20)22-14-6-4-2/h3-15H2,1-2H3 |
InChI Key |
NQBDRWHBEPQTMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(CCCC1)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


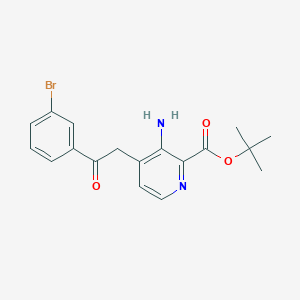
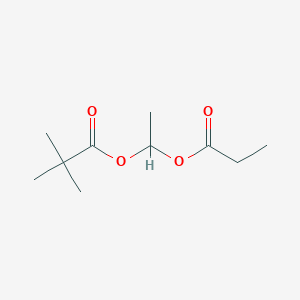
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
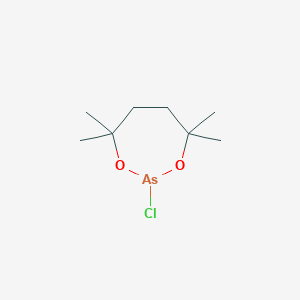
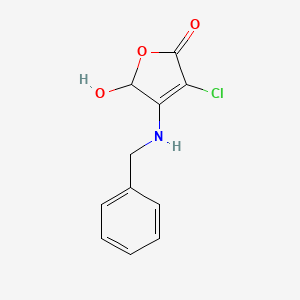
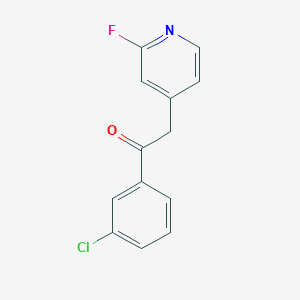
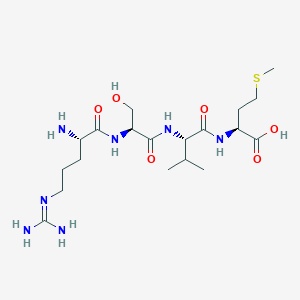
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
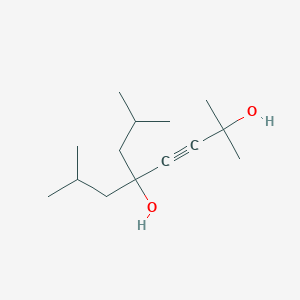
![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)

